molecular formula C17H16FN3OS2 B2869766 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862974-79-6

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2869766
CAS No.: 862974-79-6
M. Wt: 361.45
InChI Key: ZTMGOFZWXPCDQQ-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a potent and selective ATP-competitive inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in oncological research. This compound demonstrates high efficacy against FLT3 mutants, including the common internal tandem duplication (ITD) mutation, which is a driver in approximately 25-30% of Acute Myeloid Leukemia (AML) cases and is associated with a poor prognosis. Its primary research value lies in its ability to induce cell cycle arrest and apoptosis in FLT3-ITD-dependent leukemia cell lines, such as MV4-11, by potently inhibiting FLT3 autophosphorylation and downstream signaling pathways like STAT5 and MAPK. Investigations have shown that this benzothiophene carboxamide derivative serves as a valuable chemical tool for elucidating the role of aberrant FLT3 signaling in leukemogenesis and for evaluating the potential of FLT3 inhibition as a therapeutic strategy, both as a single agent and in combination with other chemotherapeutic drugs. Research using this inhibitor is fundamental for advancing the understanding of resistance mechanisms and for profiling the molecular determinants of sensitivity in hematological malignancies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS2/c1-8-5-6-9-12(7-8)23-16(13(9)15(19)22)21-17-20-14-10(18)3-2-4-11(14)24-17/h2-4,8H,5-7H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMGOFZWXPCDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H15FN2S2\text{C}_{15}\text{H}_{15}\text{F}\text{N}_2\text{S}_2

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of fluorine in the benzothiazole ring enhances its biological activity by influencing lipophilicity and binding affinity to biological targets.

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit significant anticancer activity . The specific compound under discussion has been investigated for its ability to inhibit cancer cell proliferation. A study indicated that fluorinated benzothiazoles possess potent antiproliferative effects against various cancer cell lines, suggesting that the presence of the fluorine atom may enhance these effects by altering metabolic pathways involved in cell growth .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer5.0Induction of CYP1A1 expression
Ovarian Cancer4.5Formation of DNA adducts
Renal Cancer3.0Apoptosis induction

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes (CYPs), leading to the formation of reactive metabolites that can bind covalently to cellular macromolecules, including DNA .
  • Gene Expression Modulation : It has been observed that exposure to this compound can induce the expression of genes associated with drug metabolism (e.g., CYP1A1), which may enhance its own bioactivation and contribute to its anticancer efficacy .
  • Cell Cycle Arrest and Apoptosis : Studies have reported that treatment with this compound leads to cell cycle arrest in the G1 phase and subsequent apoptosis in sensitive cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 5 µM concentration), accompanied by increased apoptosis markers such as cleaved caspase-3 .
  • Ovarian Cancer Model : In SKOV3 ovarian cancer cells, the compound demonstrated an IC50 value of 4.5 µM, indicating potent growth inhibition. The mechanism was linked to DNA damage response pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds within the tetrahydrobenzothiophene-carboxamide family, differing in substituents at the 6-position or benzothiazole modifications. Below is a comparative analysis:

Compound Name 6-Position Substituent Benzothiazole Modification Molecular Formula Molecular Weight (g/mol) Purity Key Functional Differences
Target Compound Methyl 4-Fluoro C₁₅H₁₅FN₄OS₂ 382.43 N/A Enhanced electronegativity from fluorine; moderate steric bulk from methyl group.
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (synonym: 2-amino-6-tert-butyl variant) Propyl/tert-butyl None C₁₂H₁₉N₃OS 269.36 95% Increased lipophilicity from alkyl chain; lacks fluorobenzothiazole, reducing polar interactions.

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